Ethylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

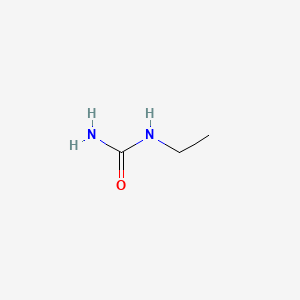

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYECOJGRJDOGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873854 | |

| Record name | N-Ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Elite Foam MSDS] | |

| Record name | Polyurethane foam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-52-5 | |

| Record name | Ethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K14B03X18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction to Ethylurea: A Foundational Building Block

An In-depth Technical Guide to Ethylurea (CAS 625-52-5) for Researchers and Drug Development Professionals

This compound (CAS No. 625-52-5), with the molecular formula C₃H₈N₂O, is a simple yet significant mono-substituted urea derivative.[1][2] At room temperature, it presents as a white to beige crystalline solid, often in a fine powder form, and is stable under normal environmental conditions.[1][2][3] Its true value in the scientific community lies not in its complexity, but in its versatility as a chemical intermediate. Possessing a reactive urea functional group attached to an ethyl moiety, this compound serves as a crucial precursor and a source of both nitrogen and carbonyl functionalities in the synthesis of a wide array of more complex molecules.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a starting material is paramount for its effective use in synthesis and other applications. This compound is well-characterized, with its physical and chemical data readily available. The polarity imparted by the urea group, combined with the small size of the ethyl group, governs its solubility and reactivity.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 625-52-5 | [2][4][6] |

| Molecular Formula | C₃H₈N₂O | [2][4][6] |

| Molecular Weight | 88.11 g/mol | [1][4][7] |

| Appearance | White to beige crystalline solid/powder | [1][2][3] |

| Melting Point | 87-94 °C | [4][6] |

| Boiling Point | ~163 °C (rough estimate) | [6][8] |

| Density | ~1.0-1.2 g/cm³ | [1][8][9] |

| Flash Point | 93 °C (200.1 °F) - closed cup | [6][10] |

| Water Solubility | Soluble (e.g., 100 mg/mL) | [1][4][6] |

| Solubility in Organics | Soluble in methanol and ethanol; soluble in acetone | [1][4] |

| pKa | 14.39 ± 0.46 (Predicted) | [2][8] |

| InChI Key | RYECOJGRJDOGPP-UHFFFAOYSA-N | [2][4] |

| SMILES | CCNC(N)=O | [4][7] |

Spectroscopic Profile

Analytical characterization is crucial for confirming the identity and purity of this compound. Spectroscopic data is widely available in public databases.

-

¹H NMR: The proton NMR spectrum is simple and characteristic. In a solvent like DMSO-d₆, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and exchangeable protons from the -NH and -NH₂ groups.[11][12]

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the three distinct carbon environments in the molecule.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (88.11 g/mol ), along with characteristic fragmentation patterns.[7][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorptions characteristic of the urea functional group, including N-H stretching and C=O (amide I band) stretching vibrations.[11]

Synthesis and Purification Protocols

The industrial production of this compound is a well-established process, valued for its efficiency and scalability. The primary method involves the reaction of urea with ethylamine.

Industrial Synthesis Workflow

The common industrial synthesis involves heating urea and ethylamine, often in a solvent like toluene, to drive the reaction.[6][9] The reaction proceeds via the displacement of one of the amino groups of urea by ethylamine, with the evolution of ammonia as a byproduct.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 625-52-5 [chemicalbook.com]

- 4. fishersci.fi [fishersci.fi]

- 5. B24040.14 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 625-52-5 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. N-Ethylurea 97 625-52-5 [sigmaaldrich.com]

- 11. This compound(625-52-5) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Urea, ethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Ethylurea in Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of formulation, synthesis, and purification strategies. Ethylurea (N-ethylurea), a key building block in the synthesis of various pharmaceuticals and biologically active compounds, presents a solubility profile that is critical to its application.[1] This guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents, offering both theoretical insights and practical, field-proven methodologies for its determination. We will delve into the molecular interactions governing solubility, present available quantitative data, and provide detailed experimental protocols to empower researchers in their laboratory endeavors.

The Molecular Basis of this compound's Solubility: A Tale of Polarity and Hydrogen Bonds

This compound's solubility is fundamentally dictated by its molecular structure. As a substituted urea, it possesses both a polar urea functional group (-NH-CO-NH-) and a nonpolar ethyl group (-CH2CH3).[2] This dual character governs its interactions with various solvents.

The urea moiety is rich in hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen), allowing it to form strong intermolecular hydrogen bonds with polar and protic solvents.[2] The principle of "like dissolves like" is paramount here; solvents that can engage in hydrogen bonding with this compound are more likely to be effective at dissolving it.

Conversely, the ethyl group introduces a degree of nonpolar character, which can influence its solubility in less polar organic solvents. The interplay between the polar urea head and the nonpolar ethyl tail results in a nuanced solubility profile across the spectrum of organic solvents.

Quantitative Solubility of this compound: A Comparative Analysis

Table 1: Known Quantitative and Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at ambient temperature) |

| Aqueous | Water | H₂O | Soluble[2] | 100 mg/mL[1] |

| Alcohols | Methanol | CH₃OH | Soluble[1] | 25 mg/mL[1] |

| Ethanol | C₂H₅OH | Soluble[2] | Data not available | |

| Ketones | Acetone | C₃H₆O | Soluble[2] | Data not available |

| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Data not available | Data not available |

| Esters | Ethyl Acetate | C₄H₈O₂ | Data not available | Data not available |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Data not available | Data not available |

Insights and Inferred Trends:

The high solubility in water is a direct consequence of the strong hydrogen bonding between the urea functional group and water molecules.[2] The solubility in methanol, a polar protic solvent, is also significant, though less than in water. It is reasonable to infer that this compound's solubility in other short-chain alcohols like ethanol will also be substantial. The reported solubility in acetone, a polar aprotic solvent, indicates that dipole-dipole interactions also play a role in the dissolution process.

For less polar solvents like ethers (e.g., THF), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene), the solubility of this compound is expected to be considerably lower. The nonpolar ethyl group may offer some limited interaction with these solvents, but the highly polar urea group will be energetically disfavored in a nonpolar environment.

The Influence of Temperature on Solubility

The dissolution of a solid in a liquid is a thermodynamic process, and temperature is a critical parameter. For many compounds, including the related molecule urea, solubility in organic solvents like ethanol increases with temperature.[3][4] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid and to disrupt the intermolecular forces in the solvent. By increasing the temperature, we provide this necessary energy, shifting the equilibrium towards greater solubility.

While specific data for the temperature dependence of this compound's solubility is scarce, it is a reasonable and strong hypothesis that its solubility in polar organic solvents will show a positive correlation with temperature. Researchers should, therefore, consider temperature as a key variable when developing protocols for dissolving this compound.

Experimental Determination of this compound Solubility: A Step-by-Step Guide

The "gold standard" for determining the equilibrium solubility of a solid in a liquid is the shake-flask method .[5] This method is reliable and allows for the determination of the thermodynamic solubility, which is the true equilibrium solubility at a given temperature.

The Shake-Flask Method: A Self-Validating Protocol

The underlying principle of the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid solute. By ensuring an excess of the solid is present, we can be confident that the solution has reached its maximum solute concentration under the given conditions.

Diagram 1: Workflow for the Shake-Flask Solubility Determination Method

Caption: A schematic overview of the shake-flask method for determining solubility.

Detailed Step-by-Step Protocol:

-

Preparation:

-

Ensure the this compound to be tested is of high purity and is a finely ground powder to facilitate dissolution.

-

Use high-purity organic solvents.

-

Prepare a series of vials or flasks for each solvent to be tested.

-

-

Addition of Excess Solute:

-

To each vial, add a known volume of the organic solvent (e.g., 5 mL).

-

Add an excess amount of solid this compound to each vial. A visual excess of undissolved solid should be present at the bottom of the vial. This is a critical step to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period. For many systems, 24 to 48 hours is adequate to reach equilibrium. It is advisable to perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change significantly between later time points).

-

-

Phase Separation:

-

After equilibration, it is crucial to separate the saturated solution from the excess solid without altering the temperature.

-

Method A: Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Method B: Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to draw the supernatant. Ensure the filter and syringe are pre-warmed to the equilibration temperature to prevent precipitation.

-

-

Sample Preparation for Analysis:

-

Carefully transfer a known volume of the clear, saturated supernatant to a clean vial.

-

If the concentration is expected to be high, perform a precise dilution with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the concentration of this compound in the diluted or undiluted sample using a validated analytical method (see Section 5).

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account any dilutions.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Analytical Methods for the Quantification of this compound

Accurate quantification of the dissolved this compound is paramount for reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying compounds in a mixture. For a polar compound like this compound, a reverse-phase HPLC method is generally suitable.

Diagram 2: Logical Flow for HPLC Method Development and Analysis

Caption: A streamlined workflow for quantifying this compound using HPLC.

Recommended Starting HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol is a good starting point. For example, a mobile phase of 20% methanol in water.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where this compound absorbs. A starting wavelength of around 230 nm is suggested based on methods for similar compounds like N-Nitroso-N-ethylurea.[6]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30 °C.[6]

Protocol for HPLC Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the saturated solution sample (appropriately diluted) and record the peak area.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the sample.

UV-Vis Spectrophotometry

For routine analysis where high specificity is not required, UV-Vis spectrophotometry can be a rapid and cost-effective method. This technique relies on the absorption of UV or visible light by the analyte.

Protocol for UV-Vis Quantification:

-

Determine λmax: Scan a solution of this compound in the desired solvent across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the sample.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration. This should follow the Beer-Lambert law.

-

Sample Analysis: Measure the absorbance of the saturated solution sample (appropriately diluted) at λmax.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the sample.

Thermodynamics of Dissolution

The dissolution of this compound in an organic solvent can be described by thermodynamic parameters such as the Gibbs free energy of solution (ΔG_sol), the enthalpy of solution (ΔH_sol), and the entropy of solution (ΔS_sol). These parameters provide insight into the spontaneity and energetic favorability of the dissolution process.

-

ΔG_sol: A negative value indicates a spontaneous dissolution process. It can be calculated from the solubility (X) using the equation: ΔG_sol = -RTln(X), where R is the gas constant and T is the temperature in Kelvin.

-

ΔH_sol: This represents the heat absorbed or released during dissolution. It can be determined experimentally by measuring the solubility at different temperatures and applying the van't Hoff equation. A positive ΔH_sol (endothermic) indicates that solubility increases with temperature.

-

ΔS_sol: This reflects the change in disorder of the system upon dissolution.

For urea and its derivatives, the dissolution process is a balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecules.[7][8] The positive enthalpy of solution for urea in many organic solvents indicates that the energy input to break the crystal lattice is greater than the energy released from solvation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, from the underlying molecular principles to practical experimental methodologies. While there are gaps in the publicly available quantitative data, the provided protocols for the shake-flask method coupled with HPLC or UV-Vis analysis empower researchers to generate this critical data in their own laboratories.

Future research should focus on systematically determining the solubility of this compound in a broader range of organic solvents and at various temperatures. This data would be invaluable for creating predictive models of solubility and for optimizing processes in pharmaceutical development and organic synthesis. A deeper understanding of the thermodynamic parameters of dissolution would further enhance our ability to control and manipulate the solubility of this important compound.

References

- 1. fishersci.fi [fishersci.fi]

- 2. Separation of Ethylene urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physical and Chemical Properties of Ethylurea

Abstract

This compound (CAS No. 625-52-5), a mono-substituted urea derivative, serves as a fundamental building block in modern organic synthesis. Its unique combination of a reactive urea moiety and an ethyl group imparts a set of physical and chemical properties that make it a versatile intermediate in the development of pharmaceuticals, agrochemicals, and other biologically active compounds. This technical guide provides a comprehensive overview of this compound's core characteristics, from its fundamental physical constants to its chemical reactivity, synthesis, and handling protocols. The information herein is curated for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound for laboratory and industrial applications.

Introduction

This compound, systematically named N-ethylurea, is an organic compound with the chemical formula C₃H₈N₂O.[1] It is structurally derived from urea, with one of the amide protons replaced by an ethyl group. This substitution significantly influences its solubility, reactivity, and biological interactions compared to the parent urea molecule. Its utility as a synthetic intermediate is well-established, where it functions as a reliable source of both nitrogen and a carbonyl group.[2][3] Understanding its properties is paramount for optimizing reaction conditions, ensuring safety, and predicting the behavior of more complex molecules derived from it.

Molecular Structure and Core Identifiers

A clear understanding of this compound begins with its molecular structure and standard chemical identifiers.

Caption: Chemical Structure of this compound (C₃H₈N₂O).

Physical Properties

The physical properties of this compound are critical for determining appropriate solvents, storage conditions, and purification techniques. It typically appears as a white to off-white or beige crystalline solid.[2][9][10]

Tabulated Physical Data

The following table summarizes the key physical properties of this compound, compiled from various authoritative sources. It is important to note that some values, particularly the boiling point, are estimates and may vary.

| Property | Value | Source(s) |

| Appearance | White to beige/pale yellow crystalline solid | [2][9][11] |

| Melting Point | 87-94 °C | [2][3] |

| Boiling Point | 163.08 °C (rough estimate) | [7][12] |

| Density | 1.005 - 1.213 g/cm³ | [7][9] |

| Flash Point | 93 °C (200.1 °F) - closed cup | [2][9] |

| Water Solubility | Soluble (approx. 100 mg/mL) | [3][13] |

| Solubility | Soluble in ethanol, methanol, and acetone | [3][13] |

| pKa | 14.39 ± 0.46 (Predicted) | [2][7] |

Solubility Profile: The Role of Hydrogen Bonding

This compound's high solubility in water and other polar solvents is a defining characteristic.[13] This is primarily due to the urea functional group, which contains two nitrogen atoms and one oxygen atom capable of acting as hydrogen bond acceptors, and the amide protons which act as hydrogen bond donors.[13] These features allow this compound to readily form hydrogen bonds with water molecules, facilitating its dissolution.[13] The presence of the small, non-polar ethyl group slightly reduces its polarity compared to urea but does not significantly hinder its solubility in polar media.[13]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by the interplay between the electron-rich amide groups and the electrophilic carbonyl carbon.

Stability and Storage

This compound is stable under normal ambient temperatures and pressures.[10] For long-term storage, it should be kept in a tightly sealed container in a dry, cool environment to prevent moisture absorption, to which it is susceptible.[2][3][7]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[3][14]

-

Decomposition: When heated to decomposition, this compound emits toxic fumes of nitrogen oxides (NOx).[2]

Reactivity and Synthetic Utility

As a versatile building block, this compound is employed in various organic reactions.[2] It can be a precursor to more complex heterocyclic compounds and other substituted ureas.

A critical reaction for professionals in drug development and toxicology to be aware of is the nitrosation of this compound. In the presence of nitrous acid (often formed in situ from nitrites in acidic conditions), this compound can be converted to N-ethyl-N-nitrosourea (ENU). ENU is a potent mutagen, carcinogen, and teratogen due to its ability to act as an alkylating agent, transferring its ethyl group to nucleobases in DNA.[15][16] This transformation underscores the importance of controlling reaction conditions and understanding the potential for hazardous byproduct formation.

Caption: Nitrosation of this compound to form N-ethyl-N-nitrosourea (ENU).

Synthesis and Purification Protocols

The synthesis of this compound is a standard laboratory procedure, typically involving the reaction between a primary amine and a source of the carbamoyl group.

Common Synthesis Workflow: From Urea and Ethylamine

A widely used method involves the reaction of urea with ethylamine in a suitable solvent like toluene.[9] The process capitalizes on the displacement of ammonia from urea by the more nucleophilic ethylamine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a representative example and must be adapted and optimized based on laboratory scale and equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: Equip a reaction kettle with a mechanical stirrer, heating mantle, condenser, and a gas inlet tube.

-

Charging: Add toluene and urea to the kettle.

-

Heating: Seal the kettle, begin stirring, and heat the mixture to the desired reaction temperature.

-

Amine Addition: Once at temperature, slowly bubble a pre-determined quantity of ethylamine gas through the reaction mixture.

-

Reaction: After the addition is complete, continue to stir the mixture for approximately 30 minutes to ensure the reaction goes to completion.

-

Cooling & Crystallization: Cool the reaction mixture to 40-50 °C and transfer it to a separate crystallization vessel. Continue cooling to 0-5 °C to induce crystallization of the product.

-

Isolation: Collect the resulting white, scaly crystals by filtration.

-

Drying: Dry the isolated product, preferably under vacuum, to remove residual solvent.

Purification Method: Recrystallization

For obtaining high-purity this compound, recrystallization is an effective method.

-

Dissolution: Dissolve the crude this compound in a minimum amount of a hot ethanol/water mixture.

-

Cooling: Slowly cool the solution to room temperature, then further in an ice bath to maximize crystal formation.

-

Filtration: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum at room temperature.[2]

Safety and Handling

A thorough understanding of the hazards associated with this compound is essential for safe laboratory practice.

-

Hazard Identification: this compound is considered harmful if swallowed, in contact with skin, or inhaled.[7][17] It may cause irritation to the skin, eyes, and respiratory tract.[4][17] Some classifications also note it is suspected of causing genetic defects.[17]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A NIOSH-approved respirator (e.g., N95) should be used when handling the powder to avoid dust inhalation.

-

Handling: Wash hands and exposed skin thoroughly after handling.[4] Avoid dust formation and keep the compound away from open flames and other sources of ignition.[5]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Skin: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek medical attention.[4]

-

Conclusion

This compound is a compound of significant utility in chemical synthesis, characterized by its high polarity, water solubility, and defined reactivity. Its physical properties make it straightforward to handle and purify, while its chemical nature as a substituted urea provides a gateway to a wide array of more complex molecules, including many with pharmaceutical relevance. However, its potential to form hazardous byproducts like N-ethyl-N-nitrosourea necessitates careful and informed handling. This guide provides the foundational knowledge required by researchers and developers to effectively and safely utilize this compound in their scientific endeavors.

References

- 1. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 625-52-5 [chemicalbook.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Urea, ethyl- [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound CAS#: 625-52-5 [m.chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. fishersci.fi [fishersci.fi]

- 15. N-Ethyl-N-nitrosourea | C3H7N3O2 | CID 12967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

Ethylurea: A Comprehensive Technical Guide to Safe Handling and Hazard Mitigation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety profile and handling protocols for ethylurea. As a valued reagent in pharmaceutical synthesis and various research applications, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to deliver a nuanced, field-proven perspective on the causality behind essential safety measures.

Understanding the Hazard Profile of this compound

This compound (CAS No. 625-52-5) is a white to beige crystalline solid.[1] While not classified as acutely toxic, it presents several potential hazards that necessitate careful handling. The primary concerns are irritation to the eyes, skin, and respiratory tract.[2] Some data also suggests it may be harmful if swallowed or comes into contact with the skin and is suspected of causing genetic defects.[3][4]

Key Hazard Considerations:

-

Irritation: Direct contact with this compound dust or solutions can cause irritation to the skin and eyes.[2] Inhalation of airborne dust may lead to respiratory tract irritation.[2]

-

Potential for Systemic Effects: While not fully investigated, some sources indicate potential harm from ingestion and dermal absorption.[3][4]

-

Mutagenicity and Reproductive Effects: Mutagenic and adverse reproductive effects have been observed in experimental animals, warranting a cautious approach, particularly for researchers of child-bearing potential.[2]

-

Thermal Decomposition: When heated to decomposition, this compound can emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

The following table summarizes the key hazard information for this compound:

| Hazard Classification | Description | Primary Routes of Exposure |

| Skin Irritation | May cause irritation upon direct contact.[2][5] | Dermal |

| Eye Irritation | May cause serious eye irritation.[2][5] | Ocular |

| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[2][5] | Inhalation |

| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[3][4] | Oral, Dermal |

| Germ Cell Mutagenicity | Suspected of causing genetic defects.[3] | Inhalation, Dermal, Oral |

| Reproductive Toxicity | Adverse reproductive effects have been observed in experimental animals.[2] | Inhalation, Dermal, Oral |

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment (PPE). The goal is to minimize exposure through all potential routes.

Engineering Controls: The First Line of Defense

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood or a local exhaust ventilation system is strongly recommended to keep airborne concentrations low.[6]

-

Eyewash Stations and Safety Showers: Facilities where this compound is handled must be equipped with readily accessible eyewash stations and safety showers.[2] This ensures immediate decontamination in the event of accidental contact.

Personal Protective Equipment: The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves to prevent skin exposure.[2] Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide to select a glove with a longer breakthrough time.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothes and provide an additional layer of protection.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a NIOSH/MSHA-approved respirator is necessary.[7] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]

The following diagram illustrates the logical workflow for selecting appropriate safety measures when handling this compound.

Caption: Workflow for Selecting this compound Safety Controls

Step-by-Step Handling and Storage Protocols

Adherence to standardized procedures is critical for minimizing the risks associated with this compound.

Safe Handling Procedures

-

Preparation: Before handling, ensure all necessary engineering controls are operational and the required PPE is readily available and in good condition.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations that may generate dust within a chemical fume hood or a ventilated enclosure.

-

Use a spatula or other appropriate tool to handle the solid material. Avoid scooping with weighing paper, which can create airborne dust.

-

Minimize the creation of dust by handling the material gently.[2]

-

-

In Solution: When working with this compound in solution, be mindful of the potential for splashing.

-

Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[2] Do not eat, drink, or smoke in areas where this compound is handled.[3]

-

Clothing: Remove any contaminated clothing promptly and wash it before reuse.[2]

Storage Requirements

-

Container: Store this compound in a tightly closed container to prevent absorption of moisture and contamination.[2]

-

Location: Keep the container in a cool, dry, and well-ventilated area.[2]

-

Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents.[2]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |

| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[2] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Follow the emergency procedures established by your institution.

-

If necessary, contact your institution's environmental health and safety department.

-

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or an appropriate foam to extinguish a fire involving this compound.[2]

-

Hazardous Combustion Products: Be aware that in a fire, this compound may decompose to produce irritating and toxic gases, including nitrogen oxides and carbon monoxide.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

The following diagram outlines the decision-making process in the event of an this compound-related emergency.

Caption: Emergency Response Decision Tree for this compound

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult US EPA guidelines (40 CFR Parts 261.3) and local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8] Do not dispose of this compound down the drain or with household garbage.[9]

Toxicological and Ecological Information

Toxicological Summary

The toxicological properties of this compound have not been fully investigated.[2] However, available data indicates the following:

-

LD50/LC50: Not available.[2]

-

Carcinogenicity: this compound is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2]

-

Mutagenicity: Mutagenic effects have been observed in experimental animals.[2]

-

Reproductive Toxicity: Adverse reproductive effects have been reported in experimental animals.[2]

Ecological Information

There is limited information available on the ecological effects of this compound.[2] Due to its water solubility, it is likely to be mobile in the environment.[3] It should not be released into the environment.[3]

References

- 1. This compound | 625-52-5 [chemicalbook.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. Page loading... [wap.guidechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Theoretical Guide to the Molecular Structure and Reactivity of Ethylurea

Executive Summary

Ethylurea (C₃H₈N₂O) is a fundamental chemical entity, serving as a building block in the synthesis of pharmaceuticals and agrochemicals and arising as a metabolite in various biological and environmental systems.[1][2][3] Understanding its three-dimensional structure, conformational flexibility, and electronic properties is paramount for predicting its reactivity, intermolecular interactions, and biological activity. This technical guide provides an in-depth exploration of the theoretical methodologies employed to elucidate the molecular characteristics of this compound. By leveraging quantum mechanical calculations, specifically Density Functional Theory (DFT), we present a validated framework for analyzing its geometric parameters, vibrational spectra, and electronic reactivity landscape. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how computational tools can be applied to characterize small molecules of significant chemical interest.

The Rationale for a Theoretical Approach

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data on molecular structure, they often capture a molecule in a specific state (solid-state or solution-averaged, respectively).[4] Computational chemistry offers a powerful complementary approach, allowing for the detailed investigation of molecules in the gas phase, free from intermolecular influences, and enabling the exploration of transient conformations and electronic properties that are difficult or impossible to measure directly.[5]

The core principle is to solve the Schrödinger equation for the molecule, which provides the energy and wavefunction of the system. From the wavefunction, all other electronic and geometric properties can be derived. For a polyatomic molecule like this compound, exact solutions are not feasible; therefore, we rely on robust approximation methods.

1.1 The Power of Density Functional Theory (DFT)

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as the workhorse for studies of this nature. It strikes an optimal balance between computational cost and accuracy, making it ideal for molecules the size of this compound.[6] The central tenet of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. A popular and extensively validated functional for such organic molecules is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[7][8]

1.2 The Role of the Basis Set

To mathematically represent the molecular orbitals, a set of atomic functions known as a "basis set" is required. The choice of basis set is critical for the accuracy of the calculation. For this compound, which contains heteroatoms (N, O) with lone pairs of electrons and polar N-H bonds, a flexible basis set is necessary. The Pople-style basis set, 6-311++G(d,p) , is an excellent choice.[7][8]

-

6-311 : A triple-zeta basis set, providing a more accurate description of the valence electrons.

-

++G : Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, hydrogen bonds, and other weak, long-range interactions.

-

(d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing the flexibility needed to model chemical bonds accurately.

Computational Workflow: From Structure to Properties

The theoretical investigation of this compound follows a systematic and self-validating workflow. The initial step is always to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformer.

2.1 Protocol: Conformational Analysis via Relaxed Potential Energy Surface (PES) Scan

The urea functionality and the ethyl group can rotate relative to each other, leading to different conformers. To confidently locate the most stable structure, a relaxed PES scan is performed.[9][10]

Objective: To identify the lowest energy conformer by systematically rotating a key dihedral angle while allowing all other geometric parameters to relax.

Methodology:

-

Define the Scan Coordinate: The most significant degree of freedom is the rotation around the C-N bond connecting the ethyl group to the urea backbone. The dihedral angle, for instance, C-C-N-C, is chosen as the scan coordinate.

-

Set Scan Parameters: The scan is performed over 360° in discrete steps (e.g., 10° or 15° increments) to ensure the entire conformational space is explored.[11]

-

Perform Constrained Optimizations: At each step of the scan, the chosen dihedral angle is held fixed, while a full geometry optimization is performed on all other 3N-7 degrees of freedom. This is what defines the "relaxed" scan.[10]

-

Plot Energy Profile: The resulting electronic energy from each step is plotted against the corresponding dihedral angle. The minima on this curve represent stable conformers, and the global minimum is the most stable conformer used for all subsequent analyses.

Results and Discussion: The Molecular Structure of this compound

Following the PES scan, a full, unconstrained geometry optimization is performed on the lowest energy conformer. The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that the structure is a true energy minimum.[7]

3.1 Optimized Geometric Parameters

The optimized structure allows for the precise determination of bond lengths, bond angles, and dihedral angles. These theoretical values provide a gas-phase picture of the molecule, which can be compared to solid-state experimental data to understand the effects of crystal packing forces.

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for this compound

| Parameter | Atom Definition | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray)[2] |

|---|---|---|---|

| Bond Length (Å) | |||

| C=O | C3=O6 | 1.235 | 1.251 |

| C-N (Amide) | C3-N4 | 1.378 | 1.345 |

| C-N (Ethyl) | C3-N5 | 1.395 | 1.332 |

| C-C | C1-C2 | 1.532 | 1.490 |

| Bond Angle (°) | |||

| O=C-N (Amide) | O6=C3-N4 | 122.8 | 122.1 |

| O=C-N (Ethyl) | O6=C3-N5 | 121.5 | 122.9 |

| N-C-N | N4-C3-N5 | 115.7 | 115.0 |

| C-N-C | C2-N5-C3 | 123.1 | 124.5 |

Note: Experimental data is sourced from the Cambridge Crystallographic Data Centre via PubChem and may vary slightly based on the specific crystal structure determination.[2]

The data shows good agreement between the calculated and experimental values, validating the chosen level of theory. Discrepancies, such as the slightly longer calculated C=O bond and shorter C-N bonds, are expected. In the solid state, intermolecular hydrogen bonding can influence these parameters, typically lengthening the carbonyl bond.[12]

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational analysis not only confirms the nature of the stationary point but also allows for the simulation of infrared (IR) and Raman spectra.[13] Each calculated vibrational mode can be assigned to specific atomic motions, providing a complete and unambiguous interpretation of the experimental spectra. A detailed assignment is achieved through Potential Energy Distribution (PED) analysis.

Table 2: Selected Vibrational Frequencies and Assignments for this compound

| Mode | Assignment (PED Contribution) | Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹)[1] |

|---|---|---|---|

| ν1 | N-H Asymmetric Stretch (NH₂) | 3580 | 3440 |

| ν2 | N-H Symmetric Stretch (NH₂) | 3465 | 3345 |

| ν3 | C-H Asymmetric Stretch (CH₂) | 2990 | 2970 |

| ν4 | C=O Stretch (Amide I) | 1695 | 1650 |

| ν5 | N-H Bend (Amide II) | 1610 | 1625 |

| ν6 | C-N Stretch | 1455 | 1460 |

| ν7 | CH₂ Wagging | 1340 | 1330 |

Note: Calculated frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and basis set imperfections.

The strong correlation between the scaled theoretical frequencies and the experimental IR bands provides further confidence in the computational model. The "Amide I" band, primarily due to the C=O stretching vibration, is a characteristic feature of ureas and is well-reproduced by the calculation.

The Electronic Landscape: Reactivity and Interactions

Beyond geometry and vibrations, DFT provides a detailed picture of the electron distribution, which is key to understanding the molecule's chemical reactivity and non-covalent interactions.

5.1 Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity.[14]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

For this compound, the HOMO is primarily localized on the urea moiety, specifically the nitrogen and oxygen lone pairs. The LUMO is centered on the π* anti-bonding orbital of the carbonyl (C=O) group.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | 1.12 |

| HOMO-LUMO Gap (ΔE) | 7.97 |

The large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule, as a significant amount of energy is required to promote an electron from the ground state.[15][16] This stability is a key feature of the urea backbone.

5.2 Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential onto the electron density surface. It provides an intuitive visualization of the charge distribution and is an excellent predictor of reactive sites.[1]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, this is strongly localized on the carbonyl oxygen atom.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are found around the amide and amine hydrogen atoms, highlighting their role as hydrogen-bond donors.

5.3 Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemist's perspective of the wavefunction, translating it into localized bonds and lone pairs.[17][18] Crucially, it quantifies the stabilizing interactions arising from electron delocalization, known as hyperconjugation. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2).[19][20]

Table 4: Key NBO Second-Order Perturbation Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N4 | π*(C3-O6) | 55.45 | n → π* (Resonance) |

| LP(1) N5 | π*(C3-O6) | 48.92 | n → π* (Resonance) |

| σ(N4-H) | σ*(C3-N5) | 4.88 | σ → σ* |

| σ(N5-H) | σ(C3-N4) | 5.21 | σ → σ |

The most significant interactions are the delocalizations from the nitrogen lone pairs (LP) into the anti-bonding π* orbital of the carbonyl group. These strong n → π* interactions, with stabilization energies over 48 kcal/mol, are the electronic basis for the resonance structures in the urea moiety.[4] This delocalization increases the double-bond character of the C-N bonds, explaining why they are shorter than typical C-N single bonds, and imparts significant stability to the molecule.

Conclusion

This guide demonstrates a robust, multi-faceted theoretical framework for the comprehensive analysis of this compound's molecular structure. Through the application of Density Functional Theory, we have successfully:

-

Identified the global minimum energy conformer through a relaxed potential energy surface scan.

-

Calculated geometric parameters that are in strong agreement with experimental data, thereby validating the computational model.

-

Simulated and assigned the vibrational spectra, providing a detailed understanding of the molecule's infrared and Raman features.

-

Mapped the electronic landscape, identifying the carbonyl oxygen as the primary site for electrophilic attack and the N-H protons as key hydrogen-bond donors.

-

Quantified the powerful n → π* hyperconjugative interactions that govern the stability and unique electronic structure of the urea core.

The methodologies and insights presented herein are broadly applicable to other urea derivatives and small organic molecules, providing a powerful predictive tool for drug design, materials science, and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H8N2O | CID 12254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 625-52-5 [chemicalbook.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Balancing computational chemistry's potential with its environmental impact - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Theoretical Study of Structural and Electronic Trends of the Sulfonylurea Herbicides Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 10.4 Potential Energy Scans⣠Chapter 10 Exploring Potential Energy Surfaces: Searches for Critical Points and Molecular Dynamics ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 10. joaquinbarroso.com [joaquinbarroso.com]

- 11. scanning potential energy surfaces [cup.uni-muenchen.de]

- 12. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. irjweb.com [irjweb.com]

- 17. joaquinbarroso.com [joaquinbarroso.com]

- 18. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Ethylurea

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of NMR Spectroscopy in the Characterization of Ethylurea

This compound (C₃H₈N₂O) is a simple alkylurea that finds application as a building block in organic synthesis and is of interest in the development of pharmaceuticals and other biologically active compounds.[1] As with any chemical entity intended for use in research or drug development, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for these purposes, offering detailed information about the molecular structure, connectivity, and the relative abundance of different nuclei.[2]

This document provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectral features of this molecule and standardized protocols for its analysis. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on the application of NMR in a professional setting.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme for this compound will be used:

Caption: Structure of this compound with Atom Numbering.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides a unique fingerprint of its proton environments. The spectrum is characterized by distinct signals for the ethyl group protons and the protons attached to the nitrogen atoms.

Expected ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) and multiplicities for this compound when dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆).[3]

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (H on C3) | ~0.98 | Triplet (t) | 3H | ~7.2 |

| -CH₂- (H on C2) | ~2.97 | Quartet (q) | 2H | ~7.2 |

| -NH₂ (H on N1) | ~5.45 | Broad Singlet (br s) | 2H | N/A |

| -NH- (H on N2) | ~5.92 | Broad Singlet (br s) | 1H | N/A |

Interpretation of the ¹H NMR Spectrum

-

The Ethyl Group (-CH₂-CH₃):

-

The methyl protons (on C3) appear as a triplet at approximately 0.98 ppm. The triplet multiplicity arises from the coupling to the two adjacent methylene protons on C2 (n+1 rule, where n=2).[4]

-

The methylene protons (on C2) are observed as a quartet around 2.97 ppm. Their multiplicity is due to coupling with the three neighboring methyl protons on C3 (n+1 rule, where n=3).[4] The downfield shift of this signal compared to a typical alkane is due to the deshielding effect of the adjacent electron-withdrawing urea moiety.

-

Coupling Constant (³JHH): The coupling constant for both the triplet and the quartet is expected to be in the typical range for free rotation in an aliphatic chain, approximately 6-8 Hz.[5] For ethyl groups, this value is often around 7.2 Hz.

-

-

The Amide and Amine Protons (-NH- and -NH₂):

-

The protons on the nitrogen atoms give rise to two distinct signals, a broad singlet at ~5.45 ppm for the -NH₂ group and another at ~5.92 ppm for the -NH- group.[3]

-

Signal Broadening and Chemical Shift Variability: The broad nature of these peaks is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and chemical exchange with residual water or other labile protons in the solvent.[2][6] The chemical shifts of N-H protons are highly dependent on solvent, temperature, and concentration due to variations in hydrogen bonding.[6] In protic solvents, these signals can exchange with deuterium and may diminish or disappear entirely.

-

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is simpler than the ¹H spectrum and is characterized by three distinct signals corresponding to the three carbon atoms in the molecule.

Expected ¹³C NMR Spectral Data

The following table summarizes the expected chemical shifts for this compound in DMSO-d₆.[7]

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ (C3) | ~15.9 |

| -CH₂- (C2) | ~36.5 |

| C=O (C1) | ~158.2 |

Interpretation of the ¹³C NMR Spectrum

-

Aliphatic Carbons:

-

The methyl carbon (C3) appears at the highest field (lowest ppm value), around 15.9 ppm, which is typical for a terminal alkyl carbon.

-

The methylene carbon (C2) is shifted downfield to approximately 36.5 ppm due to its proximity to the electronegative nitrogen atom.

-

-

Carbonyl Carbon:

-

The carbonyl carbon (C1) of the urea group exhibits the most downfield chemical shift, at approximately 158.2 ppm. This significant deshielding is characteristic of carbonyl carbons in ureas and amides.[8]

-

Experimental Protocols

The following protocols are provided as a guide for the preparation and analysis of this compound samples by NMR spectroscopy.

Protocol 1: Qualitative NMR Sample Preparation

This protocol is suitable for routine structural confirmation.

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[9]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[9]

-

Dissolution: Vortex or gently swirl the vial until the solid is completely dissolved. If particulates remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean NMR tube.[9]

-

Transfer to NMR Tube: Transfer the clear solution into a 5 mm NMR tube. Ensure the solvent height is adequate for the spectrometer being used (typically 4-5 cm).

-

Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

This protocol is designed for the accurate determination of purity or concentration.

-

Selection of Internal Standard: Choose a high-purity internal standard that is soluble in the chosen deuterated solvent and has a signal that does not overlap with any of the this compound signals. For DMSO-d₆, suitable standards include maleic acid or dimethyl sulfone.

-

Accurate Weighing: Using a calibrated analytical microbalance, accurately weigh approximately 10-20 mg of this compound into a tared vial, recording the weight to at least 0.01 mg.[10]

-

Weighing the Internal Standard: In the same vial, accurately weigh a known mass of the internal standard, ensuring a molar ratio to the analyte that will give comparable signal integrals for the peaks to be compared.

-

Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Complete Dissolution: Ensure complete dissolution of both the analyte and the internal standard by vortexing or sonicating. Visually inspect for any remaining solid particles.

-

Transfer and Labeling: Transfer the solution to a high-quality NMR tube, cap it, and label it appropriately.

Workflow for NMR Spectral Analysis of this compound

The following diagram illustrates the general workflow from sample preparation to final data analysis.

Caption: Workflow for NMR Analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its unambiguous identification and purity assessment. A thorough understanding of the chemical shifts, coupling patterns, and the influence of experimental conditions on the resulting spectra is essential for accurate interpretation. The protocols provided herein offer a standardized approach to sample preparation for both qualitative and quantitative analyses, ensuring data quality and reproducibility. By following these guidelines, researchers, scientists, and drug development professionals can confidently utilize NMR spectroscopy as a powerful tool in their work with this compound.

References

- 1. 1,3-Dithis compound(623-76-7) 1H NMR [m.chemicalbook.com]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. This compound(625-52-5) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound(625-52-5) 13C NMR [m.chemicalbook.com]

- 8. hmdb.ca [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. ekwan.github.io [ekwan.github.io]

Application Notes and Protocols: Ethylurea as a Versatile Reagent in Organic Synthesis

Introduction: The Utility of a Simple Scaffold

Ethylurea (N-ethylurea) is a mono-substituted urea that serves as a fundamental and versatile building block in modern organic synthesis.[1][2] While structurally simple, its combination of a nucleophilic primary amine, a secondary amide, and a central carbonyl group provides multiple reactive sites. This allows it to be a key intermediate in the synthesis of a diverse range of compounds, particularly in the fields of medicinal chemistry and agrochemicals where the urea moiety is prized for its hydrogen bonding capabilities and metabolic stability.[1][3]

This guide provides an in-depth look at the strategic applications of this compound, moving beyond simple reaction lists to explain the causality behind its reactivity and providing detailed, field-proven protocols for its most significant transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₂O | [4] |

| Molecular Weight | 88.11 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 87-92 °C | [4][6] |

| Solubility | Soluble in water, ethanol, and acetone | [4][7][8] |

| CAS Number | 625-52-5 | [1] |

Core Application 1: Synthesis of N-Ethyl-N-nitrosourea (ENU) – A Potent Alkylating Agent

One of the most critical applications of this compound is its role as the direct precursor to N-ethyl-N-nitrosourea (ENU). ENU is a powerful alkylating agent that transfers its ethyl group to nucleobases in DNA, making it an indispensable tool for inducing random point mutations in genetic research.[9][10] This high efficiency in creating single-base-pair substitutions is widely used for forward genetic screens to model human diseases.[9]

Reaction Mechanism: Nitrosation of this compound

The synthesis proceeds via the nitrosation of the N-ethyl nitrogen of this compound. This is typically achieved by treating an acidic aqueous solution of this compound with sodium nitrite. The acid protonates the nitrite to form nitrous acid (HONO) in situ, which is the active nitrosating agent.[9] The secondary amine nitrogen of this compound is significantly more nucleophilic than the primary amine nitrogen (which is deactivated by resonance with the carbonyl group), leading to selective nitrosation at the ethyl-substituted position.

Caption: Mechanism of ENU synthesis from this compound.

Protocol: Laboratory Scale Synthesis of ENU

Warning: N-ethyl-N-nitrosourea (ENU) is a potent carcinogen, mutagen, and teratogen.[11][12] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All glassware and waste must be decontaminated.

Materials:

-

N-Ethylurea (1.0 eq)

-

3M Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂), pre-chilled

-

Sodium Nitrite (NaNO₂), saturated aqueous solution, pre-chilled

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

Procedure:

-

Preparation of this compound Solution: In a flask equipped with a magnetic stirrer, dissolve N-ethylurea in a minimal amount of 3M H₂SO₄. Cool the solution to 0-5 °C in an ice-water bath.[9]

-

Formation of Two-Phase System: Add an equal volume of cold dichloromethane to the aqueous solution. Stir vigorously to create a two-phase system. This is a critical step, as it allows for the immediate extraction of the newly formed, organic-soluble ENU, protecting it from degradation in the acidic aqueous phase.[9]

-

Nitrosation: While maintaining vigorous stirring and low temperature, add the cold, saturated sodium nitrite solution dropwise to the mixture. The addition rate should be controlled to keep the temperature below 5 °C. A pale yellow color may develop in the organic layer.

-

Reaction Completion and Extraction: Continue stirring for 30-60 minutes at 0-5 °C after the addition is complete. Stop stirring and allow the layers to separate.

-

Work-up: Carefully separate the organic (bottom) layer. Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally a brine wash to remove residual acid and salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. Crucially, do not use excessive heat, as ENU can decompose. The resulting solid is N-ethyl-N-nitrosourea.[9]

-

Decontamination: Decontaminate all aqueous solutions, glassware, and spills with an appropriate inactivating solution (e.g., a solution of sodium thiosulfate in alkaline conditions) before disposal.[9]

Core Application 2: Building Heterocyclic Scaffolds

This compound is an excellent reagent for constructing nitrogen-containing heterocycles, which form the core of countless pharmaceuticals.[13] Its N-C-N backbone is ideal for cyclocondensation reactions.

A. Pyrimidine Synthesis via Biginelli Reaction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the basis for nucleic acids and numerous drugs.[14][15] The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and a urea (or thiourea). Using this compound directly incorporates an N-ethyl group into the final dihydropyrimidinone (DHPM) ring system.

General Mechanism: The reaction is believed to proceed through the formation of an N-acylimminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.

Caption: Workflow for the Biginelli synthesis of DHPMs.

Protocol: Synthesis of 4-Aryl-N1-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

-

Ethyl Acetoacetate (1.0 eq)

-

Ethanol (Solvent)

-

Catalytic amount of HCl or other suitable acid catalyst

Procedure:

-

Mixing Reagents: In a round-bottom flask, combine this compound, the aromatic aldehyde, and ethyl acetoacetate in ethanol.[16]

-

Catalysis: Add a few drops of concentrated HCl to the mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under vacuum to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from ethanol.

Causality & Insights: The use of this compound instead of unsubstituted urea allows for the direct synthesis of N1-substituted pyrimidines. The ethyl group can modulate the compound's physicochemical properties, such as lipophilicity and solubility, which is a key strategy in drug design to improve pharmacokinetic profiles.[3]

B. Condensation with α-Diketones

This compound can react with α-dicarbonyl compounds, such as 1,2-diketones, to form fused heterocyclic systems. For example, the reaction with cyclohexane-1,2-dione in an acidic medium can lead to the formation of compounds with ten-membered rings.[17] This reaction leverages the nucleophilicity of both nitrogen atoms in the urea moiety to bridge the two carbonyl groups.

Protocol: General Reaction with Cyclohexane-1,2-dione

Materials:

-

This compound (2.0 eq)

-

Cyclohexane-1,2-dione (1.0 eq)

-

Acidic medium (e.g., HCl in ethanol)

Procedure:

-

Dissolve cyclohexane-1,2-dione in the acidic ethanol solution.

-

Add this compound to the solution and stir.

-

Heat the reaction mixture under reflux for several hours, monitoring by TLC.

-

Upon completion, cool the mixture and isolate the product, which may precipitate or require solvent removal and purification by column chromatography.[17]

Safety and Handling